molecular formula C24H38O4 B1245548 Tetradecyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate

Tetradecyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate

Cat. No.: B1245548
M. Wt: 390.6 g/mol
InChI Key: ORLGRYVAVYRPCN-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate is a natural product found in Jatropha curcas, Erythrina sigmoidea, and other organisms with data available.

Scientific Research Applications

Synthesis and Derivatives

  • A study reports a new synthesis method for entacapone, a compound related to Tetradecyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate, under mild conditions, highlighting its potential in synthesizing related compounds with pharmaceutical applications. This synthesis method is significant for producing compounds with in vitro activity against tuberculosis and dengue (Harisha et al., 2015).

Biochemical Transformation and Enzymatic Activity

  • Research utilizing Pleurotus ostreatus demonstrated enoate reductase activity towards substrates related to this compound, indicating its utility in biotransformation processes (Skrobiszewski et al., 2013).

Antimicrobial Applications

  • A study on the preparation and characterization of fatty alkenoates, including compounds structurally similar to this compound, revealed antimicrobial properties, suggesting potential applications in antimicrobial treatments (Rauf & Parveen, 2005).

Structural and Crystallographic Studies

  • Crystallographic analysis of compounds structurally related to this compound has provided insights into their molecular conformations and potential for developing novel pharmaceuticals (Ravikumar et al., 2005).

Antioxidant Properties

  • Phenylpropanoids similar to this compound isolated from Lindelofia stylosa exhibited significant antioxidant activity, indicating potential therapeutic applications in oxidative stress-related diseases (Choudhary et al., 2008).

Application in Synthesis of Heterocyclic Systems

  • The compound has been utilized in the synthesis of heterocyclic systems, highlighting its versatility in chemical synthesis for potential pharmaceutical applications (Selič et al., 1997).

Role in Chemical Characterization

  • Studies involving the compound have contributed to advancements in chemical characterization techniques, such as surface-enhanced Raman spectra analysis, essential for understanding molecular interactions and properties (Sajan et al., 2008).

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

tetradecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-28-24(26)18-16-21-15-17-22(25)23(20-21)27-2/h15-18,20,25H,3-14,19H2,1-2H3/b18-16+

InChI Key

ORLGRYVAVYRPCN-FBMGVBCBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Synonyms

tetradecyl (E)-ferulate
tetradecyl ferulate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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